molecular formula C37H70O8S3Sn B12720351 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate CAS No. 75457-52-2

2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

Cat. No.: B12720351
CAS No.: 75457-52-2
M. Wt: 857.9 g/mol
InChI Key: PHBVTDBCMMRERU-UHFFFAOYSA-K
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Description

This organotin compound belongs to the class of stannatetradecanoates, characterized by a central tin (Sn) atom coordinated with sulfur and oxygen atoms in a heterocyclic structure. Its molecular formula includes multiple substituents: a 2-ethylhexyl ester group, a 3-butoxy-3-oxopropyl moiety, and a thioether linkage with additional 2-ethylhexyloxy-2-oxoethyl groups.

Properties

CAS No.

75457-52-2

Molecular Formula

C37H70O8S3Sn

Molecular Weight

857.9 g/mol

IUPAC Name

butyl 3-tris[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]stannylpropanoate

InChI

InChI=1S/3C10H20O2S.C7H13O2.Sn/c3*1-3-5-6-9(4-2)7-12-10(11)8-13;1-3-5-6-9-7(8)4-2;/h3*9,13H,3-8H2,1-2H3;2-6H2,1H3;/q;;;;+3/p-3

InChI Key

PHBVTDBCMMRERU-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](CCC(=O)OCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as esterification, etherification, and thiolation. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological and Pharmacological Studies

The compound has been investigated for its potential biological activities. Organotin compounds are known for their antimicrobial and antifungal properties. Studies have shown that derivatives of organotin can exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Agricultural Chemistry

In agricultural settings, organotin compounds are often utilized as biocides and fungicides. The unique structure of this compound allows it to be effective against a range of plant pathogens, making it a candidate for developing new agricultural fungicides .

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability and resistance to degradation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various organotin compounds, including derivatives similar to 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl. Results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the tin moiety can enhance therapeutic efficacy .

Case Study 2: Agricultural Applications

Research conducted at a leading agricultural university assessed the efficacy of organotin-based fungicides in controlling fungal infections in crops. The study found that formulations containing this compound significantly reduced disease incidence and improved crop yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several organotin derivatives, differing primarily in alkyl chain lengths and substituent groups. Key analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications Regulatory Status
Target Compound N/A 3-butoxy-3-oxopropyl, thioether-linked 2-ethylhexyloxy ~751.8 (estimated) Polymer stabilizers (hypothetical) Under evaluation
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE) 15571-58-1 Dioctyl groups at Sn center 751.8 PVC stabilizers SVHC under REACH
2-Ethylhexyl 4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate 10584-98-2 Dibutyl groups at Sn center 639.58 Historical use in plastics Restricted in EU

Structural Analysis

  • The thioether linkage may increase chelation capacity versus analogs with simpler thiolate bonds .
  • Steric Hindrance : Shorter alkyl chains (e.g., dibutyl in CAS 10584-98-2) reduce steric hindrance around the Sn center, increasing catalytic activity but also toxicity .

Physicochemical Properties

  • Lipophilicity : The 2-ethylhexyl ester groups in all analogs contribute to high logP values, favoring membrane permeability but raising environmental persistence concerns .
  • Thermal Stability : DOTE’s dioctyl groups provide superior thermal stability in PVC applications compared to the target compound’s mixed substituents .

Bioactivity and Toxicity

  • Mode of Action: Organotin compounds inhibit mitochondrial function and disrupt endocrine signaling. The thioether group in the target compound may modify binding to biological targets like cytochrome P450 enzymes .
  • Toxicity Profile : DOTE and related compounds are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity and environmental hazards . The target compound’s regulatory status remains under review.

Computational and Experimental Insights

Similarity Indexing

Using Tanimoto coefficients (common in chemoinformatics), the target compound shows ~65–70% structural similarity to DOTE and CAS 10584-98-2, based on shared Sn-S-O cores and ester functionalities . Differences in fragmentation patterns (via LC-MS/MS) further distinguish analogs, with cosine scores <0.8 indicating divergent bioactivity profiles .

NMR and Spectroscopic Data

Comparative NMR studies (e.g., chemical shifts in regions A and B) highlight electronic environment differences around the Sn center caused by substituents . For example, dioctyl groups in DOTE upfield-shift adjacent protons by ~0.3 ppm compared to dibutyl analogs .

Regulatory and Environmental Considerations

The EU’s 2022 REACH amendment emphasizes stricter controls on organotin compounds. DOTE’s inclusion in Annex XIV mandates authorization for use, while the target compound’s complex structure may require additional ecotoxicity testing .

Biological Activity

2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is a complex organotin compound with a molecular formula of C31H60O6S3Sn and a molecular weight of approximately 743.71 g/mol. This compound features multiple functional groups including thioether, oxo, and oxa moieties, which contribute to its potential reactivity and biological activity. Organotin compounds are known for their diverse biological effects, including interactions with cellular membranes and proteins that can influence cell signaling pathways and enzyme activities.

Chemical Structure and Properties

The structural complexity of this compound is significant due to its multiple functional groups. The presence of thioether groups allows for nucleophilic substitution reactions, while the organotin nature enables hydrolysis in aqueous environments, releasing tin ions. Such properties may lead to various biological interactions that warrant further investigation.

Property Details
Molecular Formula C31H60O6S3Sn
Molecular Weight 743.71 g/mol
Functional Groups Thioether, Oxa, Oxo
CAS Number 84332-98-9

Research indicates that organotin compounds like 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl can affect cellular processes through:

  • Membrane Interaction : These compounds can integrate into cellular membranes, altering membrane fluidity and permeability.
  • Enzyme Inhibition : They may inhibit various enzymes involved in metabolic pathways, affecting overall cellular metabolism.
  • Endocrine Disruption : Some studies suggest potential endocrine-disrupting effects, impacting hormone signaling pathways.

Toxicological Studies

Several studies have assessed the toxicological profiles of similar organotin compounds. For instance:

  • Acute Toxicity Testing : The acute toxicity of organotin compounds has been evaluated in various animal models, revealing potential lethality at high doses.
  • Chronic Exposure Studies : Long-term exposure studies indicate bioaccumulation risks and chronic health effects, including reproductive and developmental toxicity.
  • Environmental Impact Assessments : Research has shown that organotin compounds can persist in the environment, leading to bioaccumulation in aquatic organisms.

Case Studies

  • Case Study on Cell Line Interaction : A study investigating the effects of organotin compounds on human liver cell lines demonstrated altered cell proliferation rates and apoptosis induction at varying concentrations.
  • Environmental Bioaccumulation Study : Research conducted on marine ecosystems revealed significant bioaccumulation of organotin compounds in fish species, raising concerns about food chain impacts.

Summary of Findings

The biological activity of 2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl has been characterized by its potential to disrupt cellular processes and induce toxicological effects. Further research is necessary to fully elucidate its mechanisms of action and long-term implications for human health and the environment.

Q & A

Q. What are the primary challenges in synthesizing this organotin compound, and what purification strategies are recommended?

  • Methodological Answer : Synthesis challenges include steric hindrance from the 2-ethylhexyl groups and sulfur-thiolate coordination, which complicate purification. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (methanol/water gradient) is advised for isolating the target compound. Additionally, preparative thin-layer chromatography (TLC) using silica gel GF254 plates can resolve byproducts with similar polarities .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer : Use a multi-technique approach:
  • Nuclear Magnetic Resonance (NMR) : 119Sn^{119}\text{Sn} NMR to confirm tin coordination geometry (δ ~200–300 ppm for tetracoordinated Sn) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (C28_{28}H56_{56}O4_4S2_2Sn, MW = 639.58 g/mol) .
  • Fourier-Transform Infrared (FTIR) : Monitor S–Sn–S stretching (450–550 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (flash point = 140°C) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure, as organotin compounds are toxic .
  • Waste Disposal : Neutralize with 10% KOH solution before disposal to hydrolyze tin-sulfur bonds .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/def2-SVP level to model reaction intermediates and transition states (e.g., sulfur-tin bond formation) .
  • Reaction Path Search Tools : Apply the Artificial Force Induced Reaction (AFIR) method in GRRM17 software to identify low-energy pathways, reducing trial-and-error experimentation .
  • COMSOL Multiphysics Integration : Simulate heat transfer and mixing efficiency in batch reactors to scale up synthesis .

Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Validation Workflow :

Cross-check experimental 119Sn^{119}\text{Sn} NMR shifts with DFT-predicted chemical shifts (GIAO method) .

Use molecular dynamics (MD) simulations (AMBER force field) to assess conformational flexibility affecting FTIR peak broadening .

  • Collaborative Frameworks : Implement iterative feedback loops where computational models are refined using experimental data (e.g., adjusting solvent effects in Gaussian 16) .

Q. What experimental design principles are recommended for studying this compound’s reactivity under varying conditions?

  • Methodological Answer :
  • Factorial Design : Employ a 2k^k factorial matrix to test variables (temperature, solvent polarity, catalyst loading). For example:
FactorLow Level (-)High Level (+)
Temperature25°C60°C
SolventTolueneDMF
Catalyst (SnCl4_4)0.5 mol%2.0 mol%
Analyze interactions using ANOVA to identify dominant factors in yield optimization .
  • High-Throughput Screening (HTS) : Use robotic liquid handlers to test 96-well plate arrays, accelerating data collection .

Q. How can AI-driven tools enhance the analysis of this compound’s environmental degradation pathways?

  • Methodological Answer :
  • Machine Learning (ML) Models : Train neural networks on existing organotin degradation datasets (e.g., hydrolysis rates, photolysis products) to predict half-lives in aquatic systems .
  • Cheminformatics Pipelines : Use RDKit to generate molecular descriptors (e.g., logP, topological surface area) and correlate with ecotoxicity endpoints (e.g., Daphnia magna LC50_{50}) .

Data Contradiction Analysis

Q. When conflicting data arise in thermal stability studies (e.g., TGA vs. DSC), how should researchers proceed?

  • Methodological Answer :
  • Multi-Method Validation :

Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C (decomposition onset) .

Differential Scanning Calorimetry (DSC) : Check for endothermic peaks (melting) vs. exothermic events (oxidation).

Isothermal Calorimetry : Resolve overlapping thermal events by holding at critical temperatures (e.g., 250°C for 1 hour).

  • Post-Hoc Analysis : Apply multivariate statistics (PCA) to identify outliers or instrumental artifacts .

Tables for Key Properties

Property Value Method Reference
Melting Point-25°CDSC
Boiling Point (est.)585.4°CClausius-Clapeyron Eqn.
Refractive Index1.506Abbe Refractometer
Solubility in THF250 mg/mLGravimetric Analysis

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